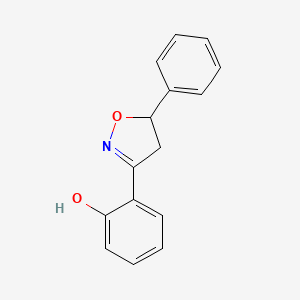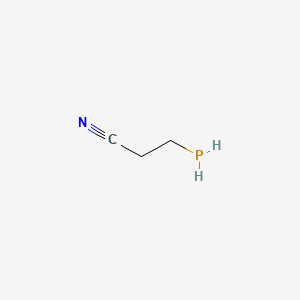
Ethyl (benzenesulfonyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (benzenesulfonyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound, which includes both ethyl and benzenesulfonyl groups, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (benzenesulfonyl)carbamodithioate typically involves the reaction of benzenesulfonyl chloride with potassium ethyl xanthate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C6H5SO2Cl+KSC2H5O→C6H5SO2SC2H5+KCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (benzenesulfonyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (benzenesulfonyl)carbamodithioate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl (benzenesulfonyl)carbamodithioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The carbamodithioate moiety can also chelate metal ions, affecting enzymatic activities and other metal-dependent processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (benzenesulfonyl)carbamodithioate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (p-toluenesulfonyl)carbamodithioate: Contains a p-toluenesulfonyl group instead of a benzenesulfonyl group.
Ethyl (benzenesulfonyl)thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamodithioate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20902-01-6 |
|---|---|
Molekularformel |
C9H11NO2S3 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
ethyl N-(benzenesulfonyl)carbamodithioate |
InChI |
InChI=1S/C9H11NO2S3/c1-2-14-9(13)10-15(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,13) |
InChI-Schlüssel |
XENLVSQCVVERKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


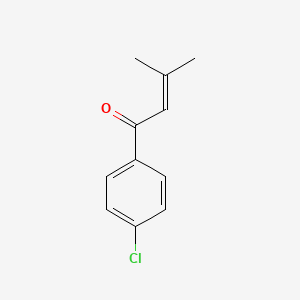
![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
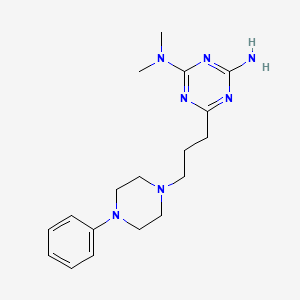



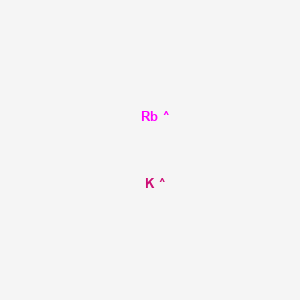
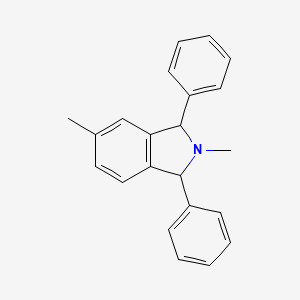
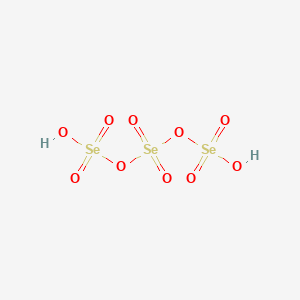

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

